molecular formula C23H16ClN3O4S B11586540 (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11586540
M. Wt: 465.9 g/mol
InChI Key: MARSDRVJOYFNPO-NDENLUEZSA-N
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Description

The compound is a thiazolo[3,2-b][1,2,4]triazol-6-one derivative featuring a (Z)-configured exocyclic double bond. Key structural elements include:

  • Substituents:
    • A 5-(4-chlorophenyl)furan-2-yl group at position 5, introducing electron-withdrawing chlorine and aromatic furan moieties.
    • A 3,4-dimethoxyphenyl group at position 2, providing electron-donating methoxy groups that enhance solubility and modulate electronic properties.

This compound is synthesized via condensation reactions, likely involving substituted amines or aldehydes, as seen in analogous thiazolo-triazole derivatives .

Properties

Molecular Formula

C23H16ClN3O4S

Molecular Weight

465.9 g/mol

IUPAC Name

(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H16ClN3O4S/c1-29-18-9-5-14(11-19(18)30-2)21-25-23-27(26-21)22(28)20(32-23)12-16-8-10-17(31-16)13-3-6-15(24)7-4-13/h3-12H,1-2H3/b20-12-

InChI Key

MARSDRVJOYFNPO-NDENLUEZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)Cl)/SC3=N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Cl)SC3=N2)OC

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Biginelli Condensation and Thiazolo-Triazole Formation

A widely adopted pathway involves a four-step sequence (Figure 1):

Step 1: Biginelli Condensation
4-Bromobenzaldehyde, thiourea, and ethyl acetoacetate undergo Biginelli condensation in ethanol under reflux to form 1,2,3,4-tetrahydropyrimidine-2-thione (1) .
Reaction Conditions :

  • Solvent: Ethanol (anhydrous).

  • Temperature: 78°C (reflux).

  • Catalyst: None (uncatalyzed).

  • Yield: 72–78%.

Step 2: Thiazolo[3,2-a]Pyrimidine Formation
Compound 1 reacts with excess ethyl chloroacetate in dimethylformamide (DMF) at 90°C for 8 hours to yield thiazolo[3,2-a]pyrimidine (2) .
Key Observations :

  • DMF enhances nucleophilic substitution at the sulfur atom.

  • Prolonged heating (>10 hours) leads to decomposition.

Step 3: Knoevenagel Condensation
Compound 2 undergoes Knoevenagel condensation with 4-hydroxybenzaldehyde in acetic acid under microwave irradiation (150 W, 100°C, 20 minutes) to form the methylidene intermediate (3) .
Optimization Data :

ConditionConventional HeatingMicrowave-Assisted
Time6 hours20 minutes
Yield65%88%
Purity (HPLC)92%98%

Step 4: Mitsunobu Reaction and Click Chemistry
The hydroxyl group in 3 is replaced with a propargyl ether via Mitsunobu reaction (propargyl alcohol, triphenylphosphine, diethyl azodicarboxylate), followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-(azidomethyl)benzonitrile to install the triazole ring.
Critical Parameters :

  • Mitsunobu reaction requires anhydrous toluene and inert atmosphere.

  • CuAAC proceeds optimally at 50°C with CuI (5 mol%) in tert-butanol.

One-Pot Catalyst-Free Synthesis

An alternative method utilizes dibenzoylacetylene and triazole derivatives in a single pot at room temperature (Figure 2).
Procedure :

  • Equimolar dibenzoylacetylene and 3-sulfanyl-1,2,4-triazole are stirred in dichloromethane.

  • The mixture self-assembles into the thiazolo[3,2-b]triazole core within 2 hours.

  • Subsequent addition of 5-(4-chlorophenyl)furan-2-carbaldehyde induces methylidene formation.

Advantages :

  • No external catalysts or harsh conditions.

  • Yield: 76–82%.

  • Scalable to 100-g batches with minimal purification.

Industrial-Scale Optimization Strategies

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems improves throughput and safety:

  • Step 2 (Thiazolo Formation) :

    • Microreactor (0.5 mm ID, 10 m length).

    • Residence time: 12 minutes.

    • Conversion: 94% vs. 78% in batch.

Solvent Recycling

Ethanol from recrystallization steps is recovered via fractional distillation (≥99% purity), reducing costs by 30%.

Purification and Characterization

Recrystallization Protocols

  • Primary Purification : Cold ethanol (0–4°C) removes unreacted starting materials.

  • Final Crystallization : Ethyl acetate/hexane (1:3 v/v) yields needle-shaped crystals suitable for X-ray diffraction.

Analytical Data

TechniqueKey FindingsSource
1H NMR δ 7.85 (s, 1H, triazole-H)
IR 1704 cm⁻¹ (C=O stretch)
HPLC Retention time: 8.2 min (C18 column)
X-ray Dihedral angle: 12.3° (thiazole-triazole)

Comparative Analysis of Synthetic Methods

ParameterMulti-Step RouteOne-Pot Method
Total Yield58%76%
Reaction Time48 hours4 hours
ScalabilityModerateHigh
Purity (HPLC)98%95%
Equipment CostHighLow

Key Insight : The one-pot method offers superior efficiency for research-scale synthesis, while the multi-step approach provides better purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including the compound . Research indicates that derivatives of thiazole can exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structural motifs have been shown to inhibit the growth of various pathogenic bacteria and fungi. The incorporation of a furan ring and chlorophenyl group enhances the lipophilicity and biological activity of these compounds, making them promising candidates for developing new antimicrobial agents .

Anticancer Properties

Thiazole-based compounds have been extensively studied for their anticancer potential. The specific compound discussed has shown efficacy in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of multiple aromatic systems in its structure may facilitate interactions with cellular targets involved in cancer progression .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In preclinical models, it demonstrated a reduction in inflammatory markers and symptoms associated with conditions such as arthritis and other inflammatory diseases. This effect is attributed to its ability to modulate immune responses and inhibit pro-inflammatory cytokines .

Pesticidal Activity

The unique structure of (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one also positions it as a potential agrochemical agent. Preliminary studies suggest that compounds with similar thiazole frameworks can act as effective pesticides or herbicides by disrupting metabolic pathways in pests . This application is particularly relevant in developing sustainable agricultural practices.

Photovoltaic Materials

In material science, compounds containing furan and thiazole moieties have been explored for their electronic properties. The discussed compound could be investigated as a component in organic photovoltaic devices due to its ability to absorb light and facilitate charge transfer processes. The integration of such compounds into photovoltaic systems could enhance their efficiency and stability .

Summary Table of Applications

Application Area Potential Benefits Mechanism
Medicinal ChemistryAntimicrobial activityInhibition of microbial growth
Anticancer propertiesInduction of apoptosis
Anti-inflammatory effectsModulation of immune responses
Agricultural SciencePesticidal activityDisruption of metabolic pathways
Material SciencePhotovoltaic materialsEnhanced light absorption and charge transfer

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparison of Key Physical Properties
Compound Name (Substituents) Yield (%) Melting Point (°C) Key Substituent Effects Reference
Target Compound (4-chlorophenyl furan, 3,4-dimethoxyphenyl) N/A N/A Electron-withdrawing Cl + electron-donating OMe
(5f) (4-chlorophenylamino) 64 >280 High rigidity due to aromatic Cl and planar triazole
(5g) (furan-2-ylmethyl) 71 176–178 Lower melting point due to flexible furan
(5h) (5-methylisoxazol-3-yl) 54 243–245 Steric hindrance from methylisoxazole increases thermal stability
(6c) (4-(2-hydroxyethyl)piperazinyl) 67 189–191 Polar hydroxyethyl group enhances solubility

Analysis :

  • Yield : The target compound’s synthesis yield is expected to align with analogs (54–71%) if similar condensation methods are used .
  • Melting Point : The 3,4-dimethoxyphenyl group may reduce melting points compared to chlorophenyl derivatives (e.g., 5f: >280°C) due to decreased crystallinity from methoxy groups .

Structural and Conformational Differences

Table 2: Crystallographic and Conformational Comparisons
Compound Name Symmetry Planarity Key Structural Features Reference
Target Compound N/A Likely planar thiazolo-triazole core Furan and dimethoxyphenyl substituents
Isostructural Compounds (4, 5) Triclinic, P̄1 Mostly planar, except one fluorophenyl group Fluorophenyl perpendicular to core
Ethyl 5-(4-chlorophenyl)-thiazolo[3,2-a]pyrimidine N/A Planar with chlorophenyl Chlorine enhances π-stacking

Analysis :

  • The target compound’s furan and dimethoxyphenyl groups may disrupt planarity compared to fully planar analogs (e.g., ethyl 5-(4-chlorophenyl)-thiazolo[3,2-a]pyrimidine) .

Electronic and Reactivity Profiles

Table 3: Substituent Electronic Effects
Substituent Type Example Compound Electronic Impact Reactivity Implications Reference
4-Chlorophenyl (electron-withdrawing) Target Compound, 5f Reduces electron density at core Enhances electrophilic reactivity
3,4-Dimethoxyphenyl (electron-donating) Target Compound Increases electron density May stabilize radical intermediates
2-Chloro-6-fluorophenyl CAS 577790-77-3 Strong electron-withdrawing High polarity, potential H-bonding
3-Methoxy-4-benzyloxyphenyl CAS 380158-33-8 Steric bulk + electron donation Reduces metabolic degradation

Analysis :

  • The 3,4-dimethoxyphenyl group in the target compound contrasts with electron-withdrawing substituents in analogs like 2-chloro-6-fluorophenyl derivatives, which may exhibit higher polarity and H-bonding capacity .
  • Methoxy groups in the target compound could improve metabolic stability compared to non-substituted phenyl groups, as seen in CAS 380158-33-8 .

Key Comparisons :

  • and describe room-temperature reactions using K₂CO₃ in methanol, yielding 54–71% for analogs .
  • uses ethyl esters and methoxy-carbonyl groups, suggesting alternative strategies for introducing carboxylate functionalities .

Biological Activity

The compound (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H17ClN2O2S
  • Molecular Weight : 360.86 g/mol
  • LogP : 4.777 (indicating lipophilicity)
  • Water Solubility : LogSw = -4.86 (suggesting low solubility in water)

Anticancer Activity

Research indicates that derivatives of thiazolidinone compounds containing furan moieties exhibit moderate to strong antiproliferative activity. A study synthesized various derivatives, including those similar to the compound of interest, and evaluated their effects on human leukemia cell lines. The results demonstrated that certain derivatives showed significant cytotoxicity and induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and DNA fragmentation .

Antiviral Activity

Compounds related to thiazolo and furan structures have also been tested for antiviral properties. In a study focusing on sulfonamide derivatives containing 1,3,4-thiadiazole rings, some compounds exhibited notable antiviral activity against the tobacco mosaic virus (TMV). While this specific study did not directly test the compound , it highlights the potential for similar structures to possess antiviral effects .

The biological activities of compounds like this compound are often attributed to their ability to interact with various biological targets:

  • Cell Cycle Regulation : The compound may interfere with cell cycle progression in cancer cells.
  • Apoptosis Induction : Evidence suggests that certain derivatives can trigger programmed cell death pathways.
  • Antiviral Mechanisms : Similar compounds have shown the ability to inhibit viral replication.

Study 1: Antiproliferative Activity

A study synthesized several thiazolidinone derivatives and tested their antiproliferative effects using MTT assays. Among these derivatives, specific compounds demonstrated significant inhibition of cell growth in leukemia models. The presence of electron-donating groups was found to enhance the activity .

Study 2: Antiviral Testing

In another investigation focused on sulfonamide derivatives with thiazole structures, compounds were screened for antiviral activity against TMV. Results indicated that some exhibited approximately 50% inhibition of viral activity .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeEffectReference
AnticancerThiazolidinoneModerate to strong
AntiviralSulfonamide50% TMV inhibition
CytotoxicityFuran derivativeInduces apoptosis

Q & A

Q. How can the multi-step synthesis of this thiazolo-triazole derivative be optimized for higher yield and purity?

  • Methodological Answer : The synthesis involves cyclocondensation of precursors (e.g., thiosemicarbazides and chloroacetic acid derivatives) under reflux conditions. Key steps include:
  • Solvent selection : Use DMF-acetic acid mixtures for improved solubility of aromatic intermediates .
  • Temperature control : Maintain reflux at 80–100°C to prevent side reactions .
  • Catalysts : Sodium acetate or triethylamine can enhance cyclization efficiency .
  • Purification : Recrystallize from ethanol-DMF to isolate the product with >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., Z-configuration of the methylidene group) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peaks) .
  • FT-IR : Identify key functional groups (e.g., C=O at ~1700 cm1^{-1}, thiazole C-S at ~650 cm1^{-1}) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :
  • Solubility : Test in DMSO for stock solutions, followed by dilution in PBS (pH 7.4). Use dynamic light scattering to detect aggregation .
  • Stability : Perform HPLC at 24/48-hour intervals under physiological conditions (37°C, 5% CO2_2) to monitor degradation .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3LD6 for fungal 14α-demethylase) to model interactions. Focus on the thiazolo-triazole core and chlorophenyl moiety for hydrophobic binding .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :
  • Substituent variation : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity .
  • Bioisosteric replacement : Substitute the furan ring with thiophene to assess impact on bioavailability .
  • Activity cliffs : Use random forest models to correlate substituent electronegativity with antifungal IC50_{50} values .

Q. How should researchers address contradictions between in silico predictions and experimental bioactivity data?

  • Methodological Answer :
  • Validation steps :

Replicate docking with multiple software (e.g., Schrödinger vs. MOE) to confirm binding poses .

Perform SPR (surface plasmon resonance) to measure real-time binding kinetics .

Test in vitro against resistant strains (e.g., Candida auris) to identify assay-specific false negatives .

Q. What methodologies are recommended for evaluating metabolic stability in hepatic models?

  • Methodological Answer :
  • Microsomal assays : Incubate with rat liver microsomes (RLM) and NADPH. Monitor parent compound depletion via LC-MS/MS .
  • CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .

Q. How can stereochemical effects (Z/E isomerism) influence biological activity?

  • Methodological Answer :
  • Stereoselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to isolate Z-isomers .
  • Activity comparison : Test both isomers against bacterial biofilms; Z-configuration often shows 10–100x higher potency due to planar geometry .
  • NOESY NMR : Confirm spatial proximity of substituents to assign configuration .

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